molecular formula C15H24N2 B7917791 Benzyl-isopropyl-piperidin-3-yl-amine

Benzyl-isopropyl-piperidin-3-yl-amine

Cat. No.: B7917791
M. Wt: 232.36 g/mol
InChI Key: BVHFAXPBYLIMEG-UHFFFAOYSA-N
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Description

Benzyl-isopropyl-piperidin-3-yl-amine is a piperidine-derived amine compound characterized by a benzyl group attached to the nitrogen atom of the piperidine ring, an isopropyl substituent at the 3-position, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors and enzymes. Its molecular weight is 232.37 g/mol (calculated based on ), and its stereochemistry (e.g., the (R)-enantiomer in ) may influence its pharmacological properties. Notably, commercial availability of this compound and its derivatives (e.g., ((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amine, CAS 1354003-79-4) has been discontinued by suppliers like CymitQuimica, limiting current accessibility for research .

Properties

IUPAC Name

N-benzyl-N-propan-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFAXPBYLIMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-piperidin-3-yl-amine typically involves the reaction of benzyl chloride with isopropylamine in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, which can be carried out using a palladium or nickel catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-piperidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

BIPPA is studied for its potential therapeutic effects, primarily due to its interaction with biological targets such as enzymes and receptors. Notably, it has been investigated for:

  • Antimalarial Activity : BIPPA exhibits moderate potency against Plasmodium falciparum, with an IC50 value of 5.9 μM. Structural modifications have led to analogs with significantly enhanced potency (e.g., Analog A with an IC50 of 1.2 μM) .
  • Alzheimer's Disease Therapy : Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating Alzheimer's disease. BIPPA's structural components may enhance its effectiveness in this context .
  • Cancer Research : Compounds similar to BIPPA have shown antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. Studies suggest that modifications to the benzyl group can improve biological activity significantly .

Organic Synthesis

BIPPA serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules:

  • Synthesis of Piperidine Derivatives : The compound can be utilized in synthesizing various piperidine derivatives through cyclization reactions and nucleophilic substitutions .
  • Chemical Reactions : BIPPA can undergo several chemical transformations, including oxidation to form N-oxides and reduction to yield secondary or primary amines. These reactions are essential for developing new compounds with desired properties .

Biological Studies

The biological interactions of BIPPA are critical for understanding its mechanisms of action:

  • Enzyme Inhibition : BIPPA has been shown to inhibit specific enzymes, which could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases .
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system. This interaction is vital for developing treatments for psychiatric disorders .

Industrial Applications

In industrial settings, BIPPA is employed in producing specialty chemicals and pharmaceutical intermediates:

  • Production Methods : The synthesis of BIPPA often involves optimized reaction conditions to maximize yield and purity, including high-pressure reactors for hydrogenation and continuous flow reactors for nucleophilic substitution reactions .

Case Studies and Research Findings

Several studies highlight the potential applications of BIPPA:

StudyFocusKey Findings
Study 1Antimalarial ActivityBIPPA shows IC50 of 5.9 μM against P. falciparum; analogs improve potency significantly .
Study 2Alzheimer's TherapyPiperidine derivatives exhibit AChE inhibition; structural features enhance effectiveness .
Study 3Cancer ResearchSimilar compounds show antiproliferative effects on breast and ovarian cancer cells .

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Benzyl-isopropyl-piperidin-3-yl-amine with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
This compound Piperidine, benzyl, isopropyl 232.37 Discontinued; chiral center (R-configuration noted in )
4-(N-BOC-Amino)-1-propylpiperidine Piperidine, BOC-protected amine, propyl N/A Discontinued; BOC group enhances stability during synthesis
2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine (5-membered ring), ethanol side chain N/A Enhanced rigidity due to smaller ring; potential for altered receptor binding
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine Piperidine, ethyl-amino linker, benzyl-isopropyl N/A Extended linker may improve solubility or bioavailability
Benzyl[3-(piperidin-1-yl)propyl]amine Piperidine, propyl linker, benzyl 232.36 Structural isomer; propyl spacer alters spatial arrangement

Biological Activity

Benzyl-isopropyl-piperidin-3-yl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with benzyl and isopropyl groups. This unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity. Similar compounds have shown efficacy in affecting serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, thereby affecting biochemical pathways related to inflammation and neurodegenerative diseases .

1. Antidepressant Activity

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

2. Antioxidant Properties

The compound exhibits antioxidant activity, capable of scavenging free radicals, which may have therapeutic implications in oxidative stress-related conditions .

3. Antimicrobial Effects

Some derivatives of piperidine compounds have been noted for their antibacterial and antifungal activities, indicating a potential role as antimicrobial agents .

Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

  • Study on CCR3 Antagonism : A study highlighted the structure-activity relationship (SAR) of N-(ureidoalkyl)-benzyl-piperidines as potent antagonists for the CC chemokine receptor 3 (CCR3). This research established that modifications in the benzyl group significantly enhance binding potency and functional antagonism .
  • Cognitive Enhancement : Piperidine derivatives have been explored for their cognition-enhancing properties. Research indicates that certain structural modifications can improve efficacy in cognitive disorders .
  • Cancer Therapy : Investigations into piperidine derivatives have shown anticancer activities through mechanisms such as apoptosis induction in tumor cells. These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
PiperidineSimple piperidine ringLimited biological activity
BenzylpiperidineBenzyl substitutionEnhanced receptor interactions
IsopropylpiperidineIsopropyl substitutionDistinct chemical properties
This compoundCombination of benzyl and isopropyl groupsBroad spectrum of biological activities

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